molecular formula C18H11F2N3O3 B2954323 N-(2,4-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 853583-21-8

N-(2,4-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2954323
CAS No.: 853583-21-8
M. Wt: 355.301
InChI Key: UPRKSQMLVZQDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidinone core linked to a 2,4-difluorophenyl group via an acetamide bridge. The 2,4-difluorophenyl substituent may enhance metabolic stability and binding affinity through fluorine’s electron-withdrawing effects and hydrophobic interactions .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O3/c19-10-5-6-13(12(20)7-10)22-15(24)8-23-9-21-16-11-3-1-2-4-14(11)26-17(16)18(23)25/h1-7,9H,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRKSQMLVZQDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of both difluorophenyl and benzofuro-pyrimidine moieties, which may contribute to its pharmacological properties.

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by modulating specific signaling pathways involved in cancer progression. In vitro assays have shown that it can induce apoptosis in cancer cell lines.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immunosuppression in various cancers and infectious diseases. Inhibition of IDO can enhance the effectiveness of existing cancer therapies by restoring immune function.
  • Antimicrobial Properties : Some studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in treating infections.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
    Cell LineConcentration (µM)Viability (%)
    MCF-71075
    MCF-72550
    MDA-MB-2315030
  • IDO Inhibition : Another research effort focused on the modulation of IDO activity. The compound was tested using an IDO enzyme assay, revealing an IC50 value of approximately 12 µM, indicating its potential as a therapeutic agent in immunotherapy.
  • Antimicrobial Testing : A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 20 µg/mL for S. aureus, suggesting promising antimicrobial properties.

Comparison with Similar Compounds

Benzothieno[3,2-d]pyrimidinones

Compounds such as N-[2-[(2,4-difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-(4H)-yl]methanesulfonamide () exhibit anti-inflammatory activity by inhibiting COX-2, iNOS, and ICAM-1 expression.

Thieno[3,2-d]pyrimidinones

N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide () demonstrates the impact of a thiophene ring and 4-methoxyphenyl substitution. The thieno core’s lower polarity compared to benzofuro may improve membrane permeability, while the 4-methoxyphenyl group could modulate target selectivity .

Quinazolinones

Quinazolinone derivatives like 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () act as enoyl-ACP reductase inhibitors for tuberculosis.

Substituent Effects

Fluorophenyl Groups

The 2,4-difluorophenyl group in the target compound contrasts with N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide (), which features dual fluorination. The 2,4-difluoro substitution may optimize steric and electronic interactions with hydrophobic enzyme pockets, as seen in COX-2 inhibitors .

Thiophene and Methoxy Substitutions

Thiophene-containing analogs (e.g., Compound 9 in : N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide) show anti-breast cancer activity. The thiophene’s electron-rich nature may facilitate charge-transfer interactions absent in the benzofuro-based target .

Research Findings and Implications

  • Anti-Inflammatory Potential: The benzofuropyrimidinone scaffold’s oxygen atom may facilitate hydrogen bonding with COX-2’s active site, similar to benzothieno derivatives .
  • Metabolic Stability: Fluorine substituents in the target compound likely reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Cancer Applications: Thiophene-substituted thienopyrimidinones () exhibit anticancer activity, suggesting the benzofuro analog’s 2,4-difluorophenyl group could enhance cytotoxicity via selective kinase inhibition .

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